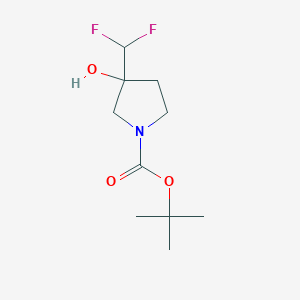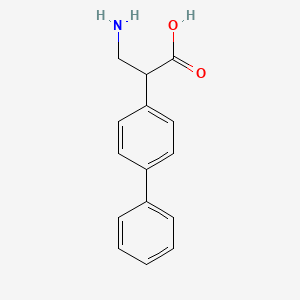
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a difluoromethyl group, and a hydroxypyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the pyrrolidine ring. This can be achieved through a series of reactions, including nucleophilic substitution and esterification. The use of flow microreactor systems has been shown to be an efficient and sustainable method for the synthesis of tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tert-butyl ester group can produce a variety of ester derivatives.
科学的研究の応用
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein and influence various biochemical pathways .
類似化合物との比較
Similar Compounds
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Tert-butyl 3-(methyl)-3-hydroxypyrrolidine-1-carboxylate: Contains a methyl group instead of a difluoromethyl group, affecting its biological activity and applications.
Uniqueness
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in the design of molecules with enhanced stability, binding affinity, and selectivity for specific targets .
特性
分子式 |
C10H17F2NO3 |
|---|---|
分子量 |
237.24 g/mol |
IUPAC名 |
tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-5-4-10(15,6-13)7(11)12/h7,15H,4-6H2,1-3H3 |
InChIキー |
WMSHPDSZQWAXIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)

![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
![Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13549824.png)


![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)

